3-Methyl-2-oxoimidazolidine-1-carbonyl chloride
Overview
Description
3-Methyl-2-oxoimidazolidine-1-carbonyl chloride, also known as MIOC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MIOC is a highly reactive compound that is commonly used as a reagent in organic synthesis.
Scientific Research Applications
- Intermediate for Meroxylillin Sodium : 3-Methyl-2-oxoimidazolidine-1-carbonyl chloride serves as a crucial intermediate in the synthesis of meropenem sodium . Meropenem is a third-generation semi-synthetic broad-spectrum antibiotic, widely used due to its acid, alkali, and enzyme stability. It exhibits potent antibacterial activity against Gram-positive cocci, Gram-negative rods, and even challenging pathogens like Pseudomonas aeruginosa .
Medicinal Chemistry and Drug Synthesis
Mechanism of Action
Target of Action
It is known to be a key intermediate in the synthesis of various pharmaceutical compounds .
Mode of Action
It is likely that the compound interacts with its targets through its carbonyl chloride and sulfonyl functional groups, which are reactive and can form covalent bonds with various biological molecules .
Action Environment
The action, efficacy, and stability of 3-Methyl-2-oxoimidazolidine-1-carbonyl chloride can be influenced by various environmental factors, such as temperature, pH, and the presence of other reactive species . .
properties
IUPAC Name |
3-methyl-2-oxoimidazolidine-1-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O2/c1-7-2-3-8(4(6)9)5(7)10/h2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOGFDPKEOSFCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=O)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90608695 | |
Record name | 3-Methyl-2-oxoimidazolidine-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90608695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57451-84-0 | |
Record name | 3-Methyl-2-oxoimidazolidine-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90608695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-2-oxo-1-imidazolidinecarbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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